Disilane, pentamethyl(1-methylethoxy)-
Description
Disilane, pentamethyl(1-methylethoxy)- is an organosilicon compound featuring a disilane (Si–Si) backbone substituted with five methyl groups and a 1-methylethoxy (isopropoxy) group. Its molecular formula is C₈H₂₂O₁Si₂, combining the steric bulk of methyl groups with the electron-donating properties of the alkoxy substituent. This compound belongs to the broader class of disilanes, which are valued for their applications in materials science, catalysis, and medicinal chemistry due to their unique electronic and structural properties .
Properties
CAS No. |
78669-50-8 |
|---|---|
Molecular Formula |
C8H22OSi2 |
Molecular Weight |
190.43 g/mol |
IUPAC Name |
dimethyl-propan-2-yloxy-trimethylsilylsilane |
InChI |
InChI=1S/C8H22OSi2/c1-8(2)9-11(6,7)10(3,4)5/h8H,1-7H3 |
InChI Key |
LKKVLVUOLJHXKP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)O[Si](C)(C)[Si](C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disilane, pentamethyl(1-methylethoxy)- typically involves the reaction of pentamethyldisilane with an appropriate alkoxy reagent. One common method is the reaction of pentamethyldisilane with isopropyl alcohol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of disilane, pentamethyl(1-methylethoxy)- follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced catalytic systems to ensure high yield and purity of the final product. The reaction conditions, such as temperature and pressure, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Disilane, pentamethyl(1-methylethoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form siloxane derivatives.
Reduction: Reduction reactions can lead to the formation of simpler silane compounds.
Substitution: The alkoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve nucleophiles like halides or amines.
Major Products
The major products formed from these reactions include various siloxane and silane derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Disilane, pentamethyl(1-methylethoxy)- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of advanced organosilicon compounds.
Biology: The compound’s unique properties make it useful in the development of silicon-based biomaterials.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its biocompatibility.
Industry: It is employed in the production of high-performance materials, such as silicone polymers and resins.
Mechanism of Action
The mechanism of action of disilane, pentamethyl(1-methylethoxy)- involves its ability to form stable silicon-silicon bonds. These bonds exhibit unique electronic properties, such as high electron delocalization and low ionization potential. The compound interacts with various molecular targets through these silicon-silicon bonds, influencing pathways related to electronic and photophysical properties.
Comparison with Similar Compounds
Structural and Electronic Differences
Thermal and Chemical Stability
Research Findings and Industrial Relevance
- Materials Science : Alkoxy-substituted disilanes are precursors for silicon-based thin films and ceramics, leveraging their controlled decomposition profiles .
- Catalysis : Pentamethylphenyl-disilane facilitates C–Si bond formation in asymmetric catalysis, whereas chlorinated analogs are intermediates in silicone production .
- Limitations : The synthesis of pentamethyl(1-methylethoxy)-disilane requires stringent anhydrous conditions to prevent alkoxy group hydrolysis, increasing production costs compared to simpler disilanes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
